An In-depth Technical Guide to the Chemical Properties of 2-(Benzofuran-2-YL)acetic acid
An In-depth Technical Guide to the Chemical Properties of 2-(Benzofuran-2-YL)acetic acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical and biological properties of 2-(Benzofuran-2-YL)acetic acid, a heterocyclic compound featuring a benzofuran core. The benzofuran scaffold is a privileged structure in medicinal chemistry, known for a wide array of pharmacological activities.[1][2] This document consolidates key data on its physical and spectroscopic properties, details established experimental protocols for its synthesis, and explores its biological significance, particularly its role in modulating intracellular calcium homeostasis.
Core Chemical and Physical Properties
2-(Benzofuran-2-YL)acetic acid (CAS No: 62119-70-4) is an organic compound characterized by a benzofuran moiety linked to an acetic acid group at the 2-position.[3] This structure imparts specific reactivity and is crucial for its biological interactions.[3]
Table 1: Physicochemical Properties of 2-(Benzofuran-2-YL)acetic acid
| Property | Value | Reference(s) |
| Molecular Formula | C₁₀H₈O₃ | [3][4] |
| Molecular Weight | 176.17 g/mol | [2][3] |
| CAS Number | 62119-70-4 | [2][3] |
| IUPAC Name | 2-(1-benzofuran-2-yl)acetic acid | [3] |
| Synonyms | Benzofuran-2-ylacetic acid, 2-Benzofuranacetic acid | [3] |
| Melting Point | 97-98 °C | [2][4] |
| Boiling Point | 163-165 °C (at 17 Torr) | [2] |
| Density | 1.316 g/cm³ | [2][4] |
| SMILES | C1=CC=C2C(=C1)C=C(O2)CC(=O)O | [3][5] |
| InChIKey | ZYIXXVCNAOYWQA-UHFFFAOYSA-N | [3][5] |
Spectroscopic Data
The structural identity of 2-(Benzofuran-2-YL)acetic acid is confirmed by various spectroscopic techniques. The following tables summarize its characteristic spectral data.
Table 2: Nuclear Magnetic Resonance (NMR) Data for 2-(Benzofuran-2-YL)acetic acid
| Nucleus | Solvent | Chemical Shift (δ) in ppm | Reference |
| ¹H NMR (400 MHz) | CDCl₃ | 7.53 (dd, J = 7.6, 0.8 Hz, 1H), 7.46–7.43 (m, 1H), 7.28–7.16 (m, 2H), 6.66 (d, J = 0.6 Hz, 1H), 3.88 (s, 2H) | [6] |
| ¹³C NMR (100 MHz) | CDCl₃ | 174.X, 155.1, 149.8, 128.5, 124.3, 123.0, 121.0, 111.3, 105.7, 34.4 | [6] |
Table 3: Infrared (IR) and Mass Spectrometry (MS) Data for 2-(Benzofuran-2-YL)acetic acid
| Technique | Data | Reference |
| FT-IR (neat) | ν(cm⁻¹): 3105, 2607, 1716, 1608, 1454, 1384, 1253, 1103, 959, 813, 740, 659 | [6] |
| HRMS (ESI) | Calculated for C₁₀H₈NaO₃ [M + Na]⁺: 199.0371; Found: 199.0374 | [6] |
| Predicted MS Adducts | [M+H]⁺: 177.05463 m/z, [M+Na]⁺: 199.03657 m/z, [M-H]⁻: 175.04007 m/z | [5] |
Experimental Protocols: Synthesis
Several synthetic routes have been established for the preparation of 2-(Benzofuran-2-YL)acetic acid. Below are detailed methodologies for two common laboratory-scale procedures.
Protocol 1: Oxidation of 2-(Benzofuran-2-yl)ethan-1-ol
This method involves the direct oxidation of the corresponding primary alcohol to the carboxylic acid using Jones reagent.[7]
Methodology:
-
Dissolve 2-(benzofuran-2-yl)ethan-1-ol (1.0 eq) in acetone (approx. 10 mL per mmol of substrate).
-
Cool the stirring solution in an ice bath.
-
Add Jones reagent (1.5 eq) dropwise to the solution, maintaining the temperature below 20 °C.
-
Stir the reaction mixture for 2 hours at room temperature, monitoring progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding methanol followed by water.
-
Extract the aqueous mixture with ethyl acetate (3 x volume of aqueous layer).
-
Combine the organic phases, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the product via recrystallization or column chromatography.
Caption: Workflow for the synthesis of 2-(Benzofuran-2-YL)acetic acid via oxidation.
Protocol 2: Alkaline Hydrolysis of Ethyl 2-(benzofuran-2-yl)acetate
This is a common final step in multi-step syntheses where the ethyl ester derivative is first prepared. The ester is hydrolyzed under basic conditions to yield the carboxylic acid.[5][8]
Methodology:
-
Dissolve ethyl 2-(benzofuran-2-yl)acetate (1.0 eq) in a mixture of methanol or ethanol and water (e.g., 1:1 v/v).
-
Add a solution of potassium hydroxide (KOH) (3-5 eq) in water.
-
Heat the resulting mixture to reflux or stir at room temperature for 3-5 hours, monitoring the reaction by TLC.
-
After the reaction is complete, cool the mixture and remove the alcohol solvent under reduced pressure.
-
Add water to the residue and wash with a non-polar organic solvent (e.g., dichloromethane or ethyl acetate) to remove any unreacted ester or organic impurities.
-
Acidify the aqueous layer to pH 1-2 with a strong acid (e.g., concentrated HCl).
-
Extract the acidified aqueous layer with ethyl acetate (3x).
-
Combine the organic extracts, dry over anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄), filter, and concentrate under vacuum to yield the final product.
Biological Activity and Signaling Pathways
The benzofuran scaffold is a key component in molecules with diverse pharmacological activities, including anticancer, antimicrobial, and neuroprotective properties.[1] Derivatives of 2-(benzofuran-2-yl)acetic acid, particularly its amides, have shown promising antifungal activity against pathogens like Fusarium oxysporum.[7]
Mechanism of Action: Disruption of Intracellular Calcium Homeostasis
A primary mechanism of action for many biologically active benzofuran derivatives is the disruption of intracellular calcium (Ca²⁺) homeostasis.[3][9] Elevated intracellular Ca²⁺ levels can trigger a cascade of events leading to cellular stress and apoptosis. Studies on related benzofuran compounds have shown they can:
-
Collapse Mitochondrial Membrane Potential: This disrupts the primary site of cellular energy production.[3]
-
Induce Alkalinization of Acidocalcisomes: These acidic organelles are crucial for calcium storage in some organisms. Their disruption leads to a massive release of stored Ca²⁺ into the cytoplasm.[3]
-
Inhibit Calcium-Activated Chloride Channels (CaCC): Certain benzofuran carboxylic acids have been identified as inhibitors of TMEM16A, a key CaCC, which plays a role in various physiological processes.[7]
The combined effect of mitochondrial disruption and release from intracellular stores leads to a significant and often cytotoxic increase in cytosolic Ca²⁺ concentration, forming the basis of the compound's antiparasitic and potential antifungal effects.[3]
Caption: Disruption of intracellular Ca²⁺ homeostasis by benzofuran derivatives.
Representative Biological Data
While specific quantitative data for the parent acid is limited in the public domain, studies on its derivatives highlight the therapeutic potential of this chemical class.
Table 4: Representative Biological Activity of Benzofuran Derivatives
| Compound Class | Biological Target / Assay | Activity Metric | Value (µM) | Reference |
| Aza-benzofuran Derivatives | Nitric Oxide (NO) release in LPS-stimulated macrophages | IC₅₀ | 16.5 - 17.3 | [10] |
| 5-Benzyloxy-2-arylbenzofuran-3-carboxylic acids | TMEM16A/CaCC Inhibition | IC₅₀ | 2.8 (most potent) | [7] |
| Benzofuran-2-carboxylic acid amides | Antifungal activity vs. Fusarium oxysporum | Qualitative | Active | [8] |
Conclusion and Future Directions
2-(Benzofuran-2-YL)acetic acid is a versatile chemical building block with established synthetic routes and significant, albeit underexplored, biological potential. Its core benzofuran structure is a validated scaffold in drug discovery. The primary mechanism of action for related compounds, involving the disruption of intracellular calcium signaling, presents a compelling target for the development of new antimicrobial and anticancer agents.
Future research should focus on:
-
Lead Optimization: Synthesizing and testing amide and ester derivatives to improve potency and pharmacokinetic profiles.[3]
-
Broad-Spectrum Screening: Evaluating the parent compound and its derivatives against a wider range of fungal, bacterial, and cancer cell lines.
-
Mechanism Elucidation: Further investigating the specific molecular targets within the calcium signaling pathway to enable rational drug design.
References
- 1. mdpi.com [mdpi.com]
- 2. chembk.com [chembk.com]
- 3. Antiproliferative effect of a benzofuran derivate based on the structure of amiodarone on Leishmania donovani affecting mitochondria, acidocalcisomes and intracellular Ca2+ homeostasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 2-(6-HYDROXY-1-BENZOFURAN-3-YL) ACETIC ACID(69716-04-7) 1H NMR spectrum [chemicalbook.com]
- 5. PubChemLite - 2-(1-benzofuran-2-yl)acetic acid (C10H8O3) [pubchemlite.lcsb.uni.lu]
- 6. On the way to potential antifungal compounds: synthesis and in vitro activity of 2-benzofuranylacetic acid amides - RSC Advances (RSC Publishing) DOI:10.1039/D3RA04737G [pubs.rsc.org]
- 7. Novel 5-substituted benzyloxy-2-arylbenzofuran-3-carboxylic acids as calcium activated chloride channel inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
